molecular formula C6H6N2O B3023359 N-(Pyridin-4-YL)formamide CAS No. 22236-91-5

N-(Pyridin-4-YL)formamide

Cat. No.: B3023359
CAS No.: 22236-91-5
M. Wt: 122.12 g/mol
InChI Key: GSBXXONXMOZQSW-UHFFFAOYSA-N
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Description

N-(Pyridin-4-YL)formamide is an organic compound that features a pyridine ring attached to a formamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(Pyridin-4-YL)formamide can be synthesized through several methods. One common approach involves the reaction of 4-aminopyridine with formic acid or formic acid derivatives under mild conditions. This reaction typically proceeds via nucleophilic substitution, where the amino group of 4-aminopyridine attacks the carbonyl carbon of formic acid, leading to the formation of this compound.

Another method involves the use of formylating agents such as formic anhydride or formyl chloride in the presence of a base like pyridine or triethylamine. These reactions are generally carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as transition metal complexes, can also enhance the efficiency of the synthesis process. Additionally, solvent-free or green chemistry approaches are being explored to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(Pyridin-4-YL)formamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form N-(Pyridin-4-YL)carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield N-(Pyridin-4-YL)methylamine using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The formamide group can be substituted with other functional groups through reactions with appropriate reagents. For example, reaction with alkyl halides can lead to the formation of N-alkyl derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride or potassium carbonate.

Major Products

    Oxidation: N-(Pyridin-4-YL)carboxylic acid.

    Reduction: N-(Pyridin-4-YL)methylamine.

    Substitution: N-alkyl derivatives of this compound.

Scientific Research Applications

N-(Pyridin-4-YL)formamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: This compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.

    Medicine: this compound derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of advanced materials, such as polymers and catalysts, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

    N-(Pyridin-2-YL)formamide: Similar structure but with the formamide group attached to the 2-position of the pyridine ring.

    N-(Pyridin-3-YL)formamide: Formamide group attached to the 3-position of the pyridine ring.

    N-(Pyridin-4-YL)acetamide: Acetamide group instead of formamide.

Uniqueness

N-(Pyridin-4-YL)formamide is unique due to its specific positioning of the formamide group at the 4-position of the pyridine ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can lead to differences in biological activity and chemical behavior compared to its analogs.

Properties

IUPAC Name

N-pyridin-4-ylformamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O/c9-5-8-6-1-3-7-4-2-6/h1-5H,(H,7,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSBXXONXMOZQSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1NC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Was prepared according to Example 2 from 4-aminopyridine and formic acid.
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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